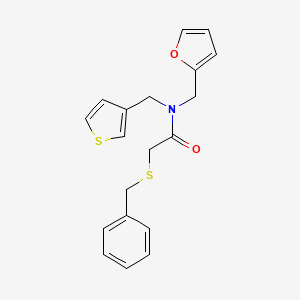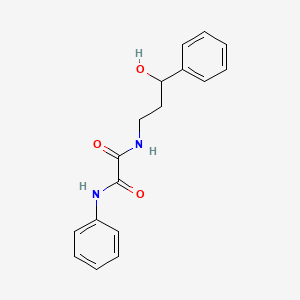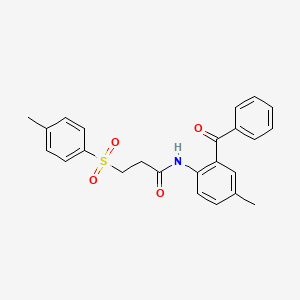![molecular formula C18H14F3NO B2848741 (E)-4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one CAS No. 478047-03-9](/img/structure/B2848741.png)
(E)-4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be related to a class of molecules known as dihydrodibenzodiazocines . These are a type of bridged azobenzene-based photochromic molecular switches . They have a severely constrained eight-membered heterocyclic ring as a central unit .
Molecular Structure Analysis
The molecular structure of these compounds is unique due to their severely constrained eight-membered heterocyclic ring . This structure allows for interesting photochemical properties .Chemical Reactions Analysis
These compounds exhibit interesting photochemical reactions. For example, they show ultrafast Z → E and E → Z photoisomerisation dynamics . This isomerisation is facilitated by S1 (nπ*) excitation .Physical And Chemical Properties Analysis
These compounds have unique physical and chemical properties. For instance, their Z isomer is more energetically stable than the E isomer . They also have spectrally well-separated S1 (nπ*) absorption bands for their two isomers .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research has demonstrated the synthesis of compounds within the tricyclic systems, which show significant anti-inflammatory activity. For instance, the acetic acid derivatives of 6,11-dihydro-11-oxodibenzo[b,e]thiepin among others were synthesized and evaluated for their anti-inflammatory effects. These compounds have shown promising results in both short- and long-term animal assays with minimal gastric irritation, indicating their potential therapeutic applications (Ackrell et al., 1978).
Antibacterial and Anticancer Agents
In the realm of antimicrobial and anticancer research, novel benzoxepine-1,2,3-triazole hybrids were synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy. These compounds exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria, and some showed cytotoxicity against lung and colon cancer cell lines. This highlights the potential of these compounds in developing new treatments for bacterial infections and cancer (Kuntala et al., 2015).
Antioxidant Activity and Physicochemical Properties
Another study focused on the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, evaluating their in vitro antioxidant activities. The study not only explored the antioxidant potential but also investigated the physicochemical properties, such as lipophilicity and kinetic parameters of thermal degradation, of these compounds. This research opens avenues for the development of new antioxidants with enhanced physicochemical stability (Yüksek et al., 2015).
Biomass-Involved Synthesis of N-Heterocycles
An efficient method for assembling novel and diversified benzo-fused N-heterocycles was developed, showcasing the versatility of biomass-derived compounds in synthesizing chemically complex and potentially bioactive molecules. This approach not only underscores the importance of sustainable chemistry but also opens new pathways for drug discovery and development (Zhang et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)17(23)11-12-22-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)22/h1-8,11-12H,9-10H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQOFVWNMUXVCW-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2848659.png)


![1-(Azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2848664.png)
![2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2848666.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2848669.png)
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2848670.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2848675.png)


![3-(2-methoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2848679.png)

![N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide](/img/structure/B2848681.png)